

An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3

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Compound of Interest

Compound Name: Terfenadine-d3

Cat. No.: B12057917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Terfenadine-d3**, a deuterated analog of the second-generation antihistamine, Terfenadine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing **Terfenadine-d3** as an internal standard in pharmacokinetic studies or in other research applications. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the compound's chemical and physical behavior.

Core Physicochemical Properties

The physicochemical properties of **Terfenadine-d3** are nearly identical to those of its non-deuterated counterpart, Terfenadine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms. The data presented below is a compilation from various sources, with properties of Terfenadine used as a close proxy where specific data for the deuterated form is not available.

Table 1: General Physicochemical Properties of Terfenadine-d3

Property	Value	Source
IUPAC Name	1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol-d3	
CAS Number	192584-82-0	[1][2]
Molecular Formula	C ₃₂ H ₃₈ D ₃ NO ₂	[1][2]
Molecular Weight	474.69 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	146.5-148.5 °C (may exist in polymorphic forms with different melting points)	[3][4][5]
pKa (Strongest Basic)	9.02 - 9.9	[6][7]
LogP	7.1	[3]
Storage	-20°C, sealed and protected from moisture	[2]

Table 2: Solubility of Terfenadine

The solubility of **Terfenadine-d3** is expected to be very similar to that of Terfenadine.

Solvent	Solubility	Temperature
Water	0.001 g/100 mL	30 °C[5]
0.0963 mg/L	25 °C[3][6]	
Ethanol	3.780 g/100 mL (37.8 mg/mL)	30 °C[4][5]
~0.25 mg/mL		
Methanol	3.750 g/100 mL (37.5 mg/mL)	30 °C[4][5]
Hexane	0.034 g/100 mL	30 °C[5]
0.1 M HCl	0.012 g/100 mL	30 °C[5]
0.1 M Citric Acid	0.110 g/100 mL	30 °C[5]
0.1 M Tartaric Acid	0.045 g/100 mL	30 °C[5]
DMSO	~10 mg/mL	
Dimethylformamide (DMF)	~10 mg/mL	
Chloroform	50 mg/mL	

Experimental Protocols

Synthesis and Characterization of Terfenadine-d3

The synthesis of **Terfenadine-d3** typically involves the introduction of deuterium atoms into the Terfenadine molecule via catalytic hydrogen-deuterium exchange reactions.[1] This process utilizes deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium.

General Synthetic Approach:

- Starting Material: Terfenadine or a suitable precursor.
- Deuterium Source: A common method involves the use of a deuterated solvent such as D₂O or a deuterated acid/base catalyst.

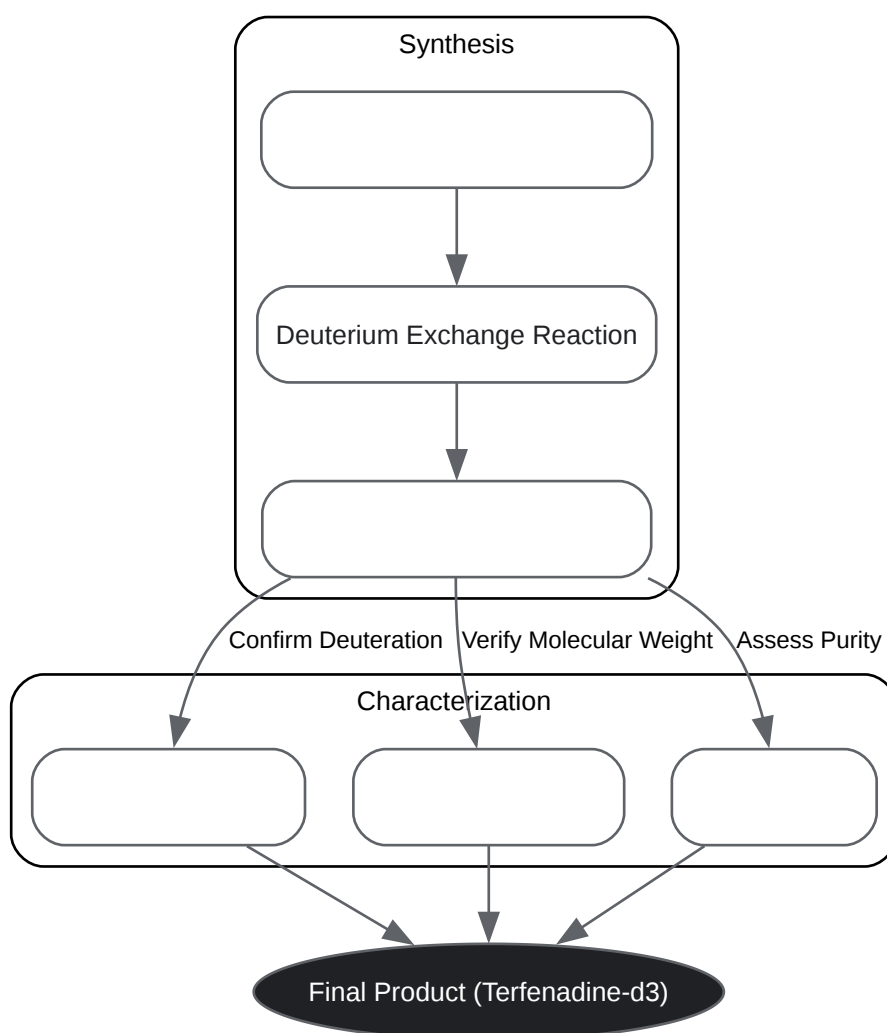
- **Reaction Conditions:** The reaction is typically stirred at a moderate temperature for an extended period to allow for the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule.
- **Purification:** Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate **Terfenadine-d3** from the reaction mixture and any unreacted starting material.

Characterization Methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^2H NMR are used to confirm the incorporation of deuterium atoms at the desired positions within the molecule. The disappearance or reduction of specific proton signals in the ^1H NMR spectrum and the appearance of corresponding deuterium signals in the ^2H NMR spectrum provide evidence of successful deuteration.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of **Terfenadine-d3**, which should show an increase corresponding to the number of incorporated deuterium atoms (a +3 Da mass shift for **Terfenadine-d3**).^[1] This technique also confirms the isotopic purity of the compound.
- **Chromatographic Purity:** HPLC or liquid chromatography-mass spectrometry (LC-MS) is used to determine the chemical purity of the final product, which is critical for its use as an internal standard in quantitative analyses.^[1]

Visualizations

Synthesis and Characterization Workflow

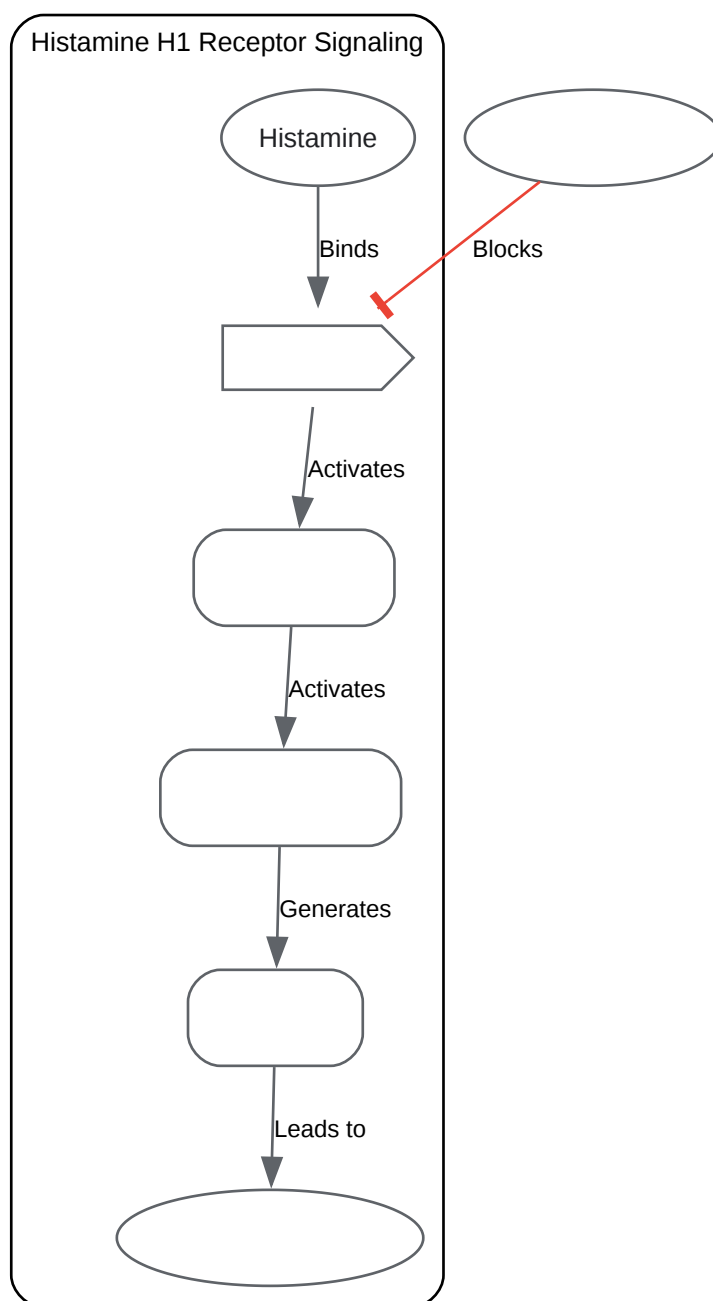


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Caption: General workflow for the synthesis and characterization of **Terfenadine-d3**.

Mechanism of Action: Histamine H1 Receptor Antagonism

Terfenadine, and by extension **Terfenadine-d3**, functions as a peripherally-selective histamine H1 receptor antagonist.^[1] It competes with histamine for binding to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.



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Caption: Signaling pathway of **Terfenadine-d3** as a histamine H1 receptor antagonist.

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